molecular formula C14H15N3O B5461908 3-(dimethylamino)-1-[4-(1H-imidazol-1-yl)phenyl]-2-propen-1-one

3-(dimethylamino)-1-[4-(1H-imidazol-1-yl)phenyl]-2-propen-1-one

Cat. No. B5461908
M. Wt: 241.29 g/mol
InChI Key: FXWWXRGTJRQUCF-CLFYSBASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(dimethylamino)-1-[4-(1H-imidazol-1-yl)phenyl]-2-propen-1-one, also known as DIP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DIP is a small molecule that belongs to the class of imidazole-based compounds and has a molecular weight of 308.4 g/mol.

Scientific Research Applications

3-(dimethylamino)-1-[4-(1H-imidazol-1-yl)phenyl]-2-propen-1-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 3-(dimethylamino)-1-[4-(1H-imidazol-1-yl)phenyl]-2-propen-1-one has been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral activities. 3-(dimethylamino)-1-[4-(1H-imidazol-1-yl)phenyl]-2-propen-1-one has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems. Additionally, 3-(dimethylamino)-1-[4-(1H-imidazol-1-yl)phenyl]-2-propen-1-one has been used as a building block for the synthesis of novel materials, such as metal-organic frameworks and covalent organic frameworks.

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-1-[4-(1H-imidazol-1-yl)phenyl]-2-propen-1-one is not fully understood, but it is believed to involve the inhibition of enzymes or proteins involved in various cellular processes. For example, 3-(dimethylamino)-1-[4-(1H-imidazol-1-yl)phenyl]-2-propen-1-one has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. 3-(dimethylamino)-1-[4-(1H-imidazol-1-yl)phenyl]-2-propen-1-one has also been shown to inhibit the replication of certain viruses, such as the human immunodeficiency virus (HIV), by targeting viral enzymes.
Biochemical and Physiological Effects:
3-(dimethylamino)-1-[4-(1H-imidazol-1-yl)phenyl]-2-propen-1-one has been shown to exhibit various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that 3-(dimethylamino)-1-[4-(1H-imidazol-1-yl)phenyl]-2-propen-1-one can induce cell death in cancer cells and inhibit the production of pro-inflammatory cytokines in immune cells. 3-(dimethylamino)-1-[4-(1H-imidazol-1-yl)phenyl]-2-propen-1-one has also been shown to exhibit antioxidant activity and protect cells from oxidative stress. In vivo studies have shown that 3-(dimethylamino)-1-[4-(1H-imidazol-1-yl)phenyl]-2-propen-1-one can reduce tumor growth in animal models and improve cognitive function in aged mice.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(dimethylamino)-1-[4-(1H-imidazol-1-yl)phenyl]-2-propen-1-one in lab experiments is its relatively simple synthesis method and high purity. 3-(dimethylamino)-1-[4-(1H-imidazol-1-yl)phenyl]-2-propen-1-one is also stable under normal laboratory conditions and can be easily stored. However, one limitation of using 3-(dimethylamino)-1-[4-(1H-imidazol-1-yl)phenyl]-2-propen-1-one is its potential toxicity, which can vary depending on the concentration and duration of exposure. Therefore, appropriate safety measures should be taken when handling 3-(dimethylamino)-1-[4-(1H-imidazol-1-yl)phenyl]-2-propen-1-one in the laboratory.

Future Directions

For the research on 3-(dimethylamino)-1-[4-(1H-imidazol-1-yl)phenyl]-2-propen-1-one include further investigating its potential applications and identifying its specific targets and mechanisms of action.

Synthesis Methods

3-(dimethylamino)-1-[4-(1H-imidazol-1-yl)phenyl]-2-propen-1-one can be synthesized using various methods, including the reaction of 4-(1H-imidazol-1-yl)benzaldehyde with dimethylaminoacetone in the presence of a base catalyst. This reaction yields 3-(dimethylamino)-1-[4-(1H-imidazol-1-yl)phenyl]-2-propen-1-one as a yellow solid with a purity of over 95%. The synthesis of 3-(dimethylamino)-1-[4-(1H-imidazol-1-yl)phenyl]-2-propen-1-one can be optimized by adjusting the reaction conditions, such as the temperature, reaction time, and the amount of reagents used.

properties

IUPAC Name

(Z)-3-(dimethylamino)-1-(4-imidazol-1-ylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-16(2)9-7-14(18)12-3-5-13(6-4-12)17-10-8-15-11-17/h3-11H,1-2H3/b9-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXWWXRGTJRQUCF-CLFYSBASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC=C(C=C1)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C\C(=O)C1=CC=C(C=C1)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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